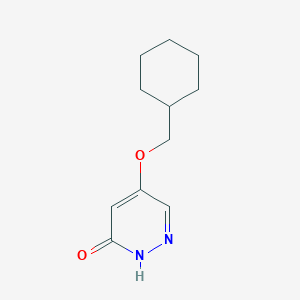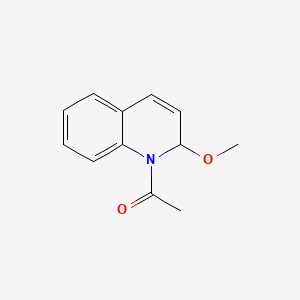
1-(2-Methoxyquinolin-1(2h)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyquinolin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 2-position of the quinoline ring enhances the compound’s chemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone typically involves the reaction of 2-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
1-(2-Methoxyquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets, such as tubulin. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxy group enhances the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyquinoline: A precursor in the synthesis of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone, with similar chemical properties.
Quinoline N-oxide: An oxidized derivative with distinct biological activities.
4-Methylquinoline: A structurally related compound with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 2-position, which enhances its chemical reactivity and biological activity. This substitution pattern distinguishes it from other quinoline derivatives and contributes to its potential as a therapeutic agent .
Properties
CAS No. |
30831-78-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2-methoxy-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8,12H,1-2H3 |
InChI Key |
DNVWXCCXMJHGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C=CC2=CC=CC=C21)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
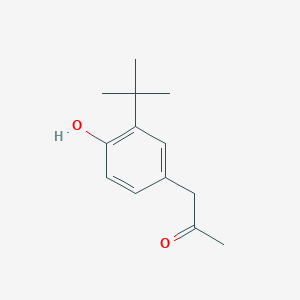


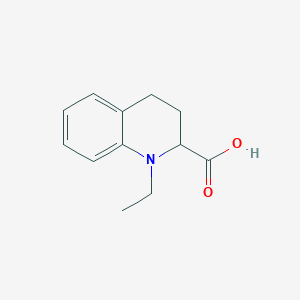
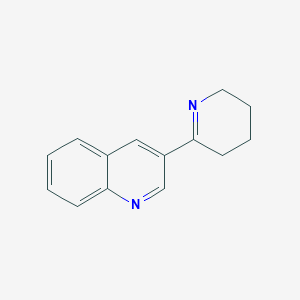
![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
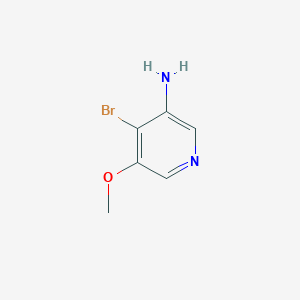
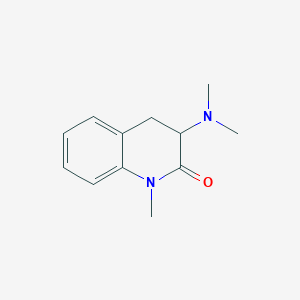


![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)
